BQR-695

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

科学的研究の応用

BQR695 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of PI4KIIIβ and its role in cellular processes.

Biology: Employed in the study of parasitic diseases, particularly malaria, due to its potent activity against Plasmodium PI4KIIIβ.

Medicine: Investigated for its potential therapeutic applications in treating parasitic infections and other diseases involving PI4KIIIβ.

Industry: Utilized in the development of new drugs and therapeutic agents targeting PI4KIIIβ .

作用機序

BQR695は、PI4KIIIβの活性を阻害することによって効果を発揮します。この阻害は、さまざまな細胞プロセスに関与する重要な脂質であるホスファチジルイノシトール4-リン酸(PI4P)の産生を阻害します。この化合物はPI4KIIIβの活性部位に結合し、基質との相互作用を阻止し、PI4Pレベルの低下につながります。 この阻害は、複数のシグナル伝達経路と細胞機能に影響を与え、最終的には寄生虫細胞の死につながります .

類似の化合物との比較

BQR695は、PI4KIIIβに対する高い効力と選択性でユニークです。類似の化合物には以下が含まれます。

KAI407: 類似の活性を持つ別のPI4KIIIβ阻害剤ですが、化学構造は異なります。

KDU691: 異なる作用機序を持つPI4KIIIβの強力な阻害剤。

KAI715: 同等の効力を持つPI4KIIIβ阻害剤ですが、薬物動態特性が異なります .

生化学分析

Biochemical Properties

BQR-695 plays a crucial role in biochemical reactions by inhibiting the activity of PI4KIIIβ. This enzyme is involved in the phosphorylation of phosphatidylinositol to produce phosphatidylinositol 4-phosphate (PI4P), a key lipid signaling molecule. By inhibiting PI4KIIIβ, this compound disrupts the production of PI4P, thereby affecting various cellular processes that depend on this signaling pathway .

The compound interacts with several biomolecules, including enzymes and proteins. For instance, this compound has been shown to inhibit the activity of PI4KIIIβ with an IC50 value of 80 nM for the human enzyme and 3.5 nM for the Plasmodium variant . This inhibition leads to a redistribution of GFP-PH Osh2 to the parasite plasma membrane, indicating a depletion of intracellular PI4P .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In Plasmodium falciparum, the compound induces schizont-stage arrest and subsequent cell death without causing cytotoxicity in mature red blood cells . This indicates that this compound selectively targets the parasite cells while sparing the host cells.

In addition to its antiparasitic effects, this compound influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PI4KIIIβ, the compound disrupts the PI4P signaling pathway, which is essential for various cellular functions, including membrane trafficking, cytoskeletal organization, and cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PI4KIIIβ, thereby inhibiting its enzymatic activity. This inhibition prevents the phosphorylation of phosphatidylinositol, leading to a decrease in PI4P levels . The reduction in PI4P disrupts various downstream signaling pathways, ultimately affecting cellular functions and leading to cell death in Plasmodium falciparum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions, with a shelf life of up to three years when stored at -20°C as a powder . In in vitro studies, this compound has shown consistent inhibition of PI4KIIIβ activity over extended periods, indicating its stability and sustained efficacy .

Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. In Plasmodium falciparum, prolonged exposure to the compound results in sustained schizont-stage arrest and cell death . No significant long-term toxicity has been reported in host cells, suggesting a favorable safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI4KIIIβ activity and induces schizont-stage arrest in Plasmodium falciparum . At higher doses, this compound may exhibit toxic effects, including potential off-target interactions and adverse effects on host cells .

Threshold effects have been observed, with a minimum effective dose required to achieve significant inhibition of PI4KIIIβ activity . Toxicity studies in animal models have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects reported .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PI4KIIIβ. By inhibiting this enzyme, the compound disrupts the production of PI4P, a key intermediate in lipid signaling pathways . This disruption affects various downstream processes, including membrane trafficking, cytoskeletal organization, and cell survival .

The compound may also interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic flux and metabolite levels . Detailed studies on the specific metabolic pathways affected by this compound are still ongoing.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, including the plasma membrane and intracellular organelles .

The localization and accumulation of this compound within cells are influenced by its interactions with PI4KIIIβ and other biomolecules . These interactions determine the compound’s distribution and its subsequent effects on cellular functions.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with PI4KIIIβ and other targeting signals. The compound is directed to specific compartments, including the plasma membrane and intracellular organelles, where it exerts its inhibitory effects .

Post-translational modifications and targeting signals may also play a role in the subcellular localization of this compound . These modifications ensure that the compound reaches its intended targets and exerts its effects at the molecular level.

準備方法

合成経路および反応条件

BQR695の合成は、キノキサリンコアの調製から始まる複数段階を伴います。反応条件には、通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒の使用が含まれます。 最終生成物は、再結晶やクロマトグラフィーなどの精製工程を経て得られます .

工業生産方法

BQR695の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、収率と純度を最大限に引き出すために反応条件を最適化します。 この化合物はその後、研究および潜在的な治療的用途への適合性を保証するために、厳格な品質管理対策が施されます .

化学反応の分析

反応の種類

BQR695は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。

一般的な試薬と条件

BQR695を含む反応で使用される一般的な試薬には、以下が含まれます。

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、BQR695の酸化はキノキサリン誘導体の生成につながる可能性があり、還元はアミン誘導体の生成につながる可能性があります .

科学研究への応用

BQR695は、以下を含む幅広い科学研究への応用があります。

化学: PI4KIIIβの阻害とその細胞プロセスにおける役割を研究するためのツールとして使用されます。

生物学: マラリア原虫PI4KIIIβに対する強力な活性により、特にマラリアなどの寄生虫病の研究に使用されます。

医学: 寄生虫感染症やPI4KIIIβを含むその他の疾患の治療における潜在的な治療的用途について調査されています。

類似化合物との比較

BQR695 is unique in its high potency and selectivity for PI4KIIIβ. Similar compounds include:

KAI407: Another PI4KIIIβ inhibitor with similar activity but different chemical structure.

KDU691: A potent inhibitor of PI4KIIIβ with a different mechanism of action.

KAI715: A PI4KIIIβ inhibitor with comparable potency but distinct pharmacokinetic properties .

生物活性

BQR-695 is a quinoxaline compound that has garnered attention for its potential as an antimalarial agent, specifically targeting the phosphatidylinositol 4-kinase (PI4K) enzyme in Plasmodium species. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in vitro and in vivo, resistance development, and structural insights.

This compound functions primarily as an inhibitor of the Plasmodium falciparum PI4K (PfPI4K), which is crucial for the survival and replication of the malaria parasite. The compound binds to the ATP-binding pocket of PfPI4K, thereby disrupting its enzymatic activity. This inhibition leads to a significant reduction in lipid signaling pathways essential for parasite growth and development.

Key Findings:

- Inhibition Profile : this compound exhibits dose-dependent inhibition of PfPI4K with IC50 values reported as low as 71 nM against asexual blood stages of P. falciparum and less than 160 nM against P. yoelii .

- Mechanism Similarity : The mechanism of action is similar to other imidazopyrazine compounds, indicating potential cross-resistance among these classes .

In Vitro Efficacy

This compound has shown promising results in various in vitro assays, demonstrating its ability to effectively inhibit the growth of malaria parasites.

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | PfPI4K | 71 | Inhibits asexual blood stages |

| KDU691 | PfPI4K | 196 | Inhibitory effect on liver stages |

| KAI407 | PfPI4K | 90 | Asexual blood stage inhibition |

These results underscore this compound's potential as a therapeutic candidate against malaria.

In Vivo Efficacy

In animal models, this compound has demonstrated significant antimalarial activity. For instance, studies involving P. berghei have shown that administration of this compound can prevent fatal outcomes when given prophylactically or therapeutically after infection.

Case Study:

A study reported that a single oral dose of this compound effectively protected mice from severe malaria symptoms caused by transgenic P. berghei sporozoites expressing luciferase . The compound also induced schizont-stage arrest in parasites, further confirming its efficacy.

Resistance Development

Resistance to this compound has been observed through genetic studies. Evolved lines of parasites resistant to this compound exhibited mutations in the PfPI4K gene, specifically at residues associated with the catalytic domain. Notable mutations include S1320L and Y1356F, which were linked to increased resistance levels .

Resistance Mechanism Insights:

- Copy Number Variations (CNVs) : Some resistant lines showed CNVs involving the pfpi4k gene, suggesting that overexpression could confer protection against the drug .

- Cross-resistance : Resistance mechanisms also indicate that mutations confer cross-resistance to other PI4K inhibitors like imidazopyrazines .

Structural Insights

Recent studies employing hydrogen deuterium exchange mass spectrometry (HDX-MS) have provided valuable insights into the structural dynamics of the PI4K-BQR-695 complex. These studies revealed critical interactions between this compound and its target, enhancing our understanding of its binding affinity and inhibitory action.

Structural Analysis Findings:

特性

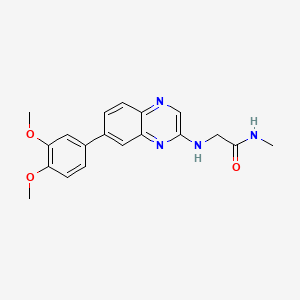

IUPAC Name |

2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPCULYCGFOIDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does BQR695 interact with PI4KIIIβ, and what are the downstream effects of this interaction?

A1: BQR695 binds to PI4KIIIβ, specifically within the ATP-binding pocket of the kinase domain [, ]. This binding inhibits the enzymatic activity of PI4KIIIβ, preventing it from phosphorylating its substrate, phosphatidylinositol (PI), and subsequently disrupting the production of phosphatidylinositol 4-phosphate (PI4P) []. This disruption of PI4P signaling can impact various cellular processes, including membrane trafficking and signaling events, as PI4P plays a crucial role in these processes.

Q2: The research mentions using Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS). How was this technique applied in understanding BQR695's interaction with PI4KIIIβ?

A2: HDX-MS was instrumental in optimizing the crystallization process for studying the PI4KIIIβ-Rab11 complex []. Identifying dynamic and flexible regions within PI4KIIIβ through HDX-MS allowed researchers to engineer more stable constructs, ultimately leading to the successful crystallization of the complex bound to BQR695 []. This approach highlighted the utility of HDX-MS in structural biology, especially for complex protein interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。